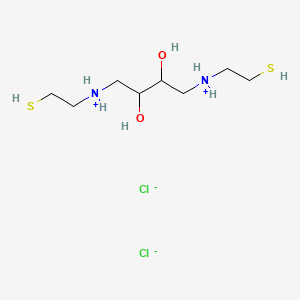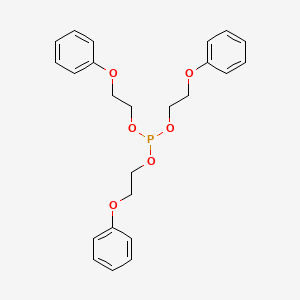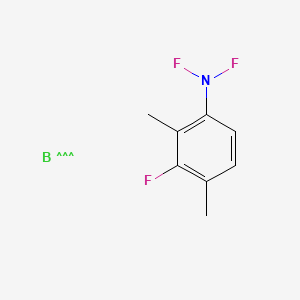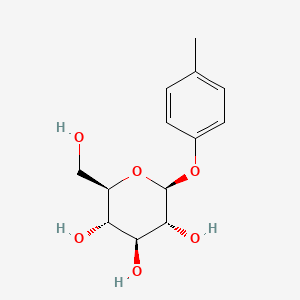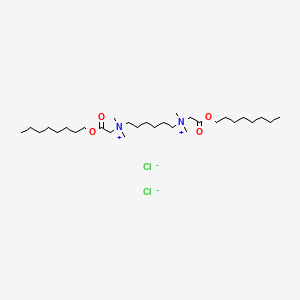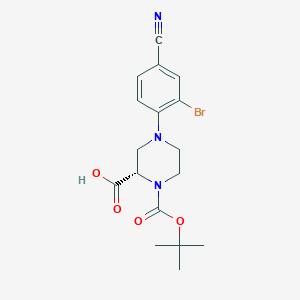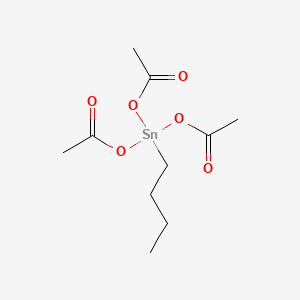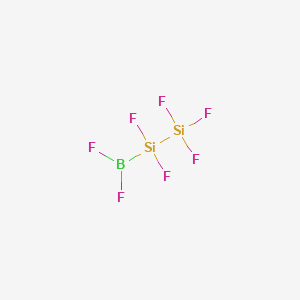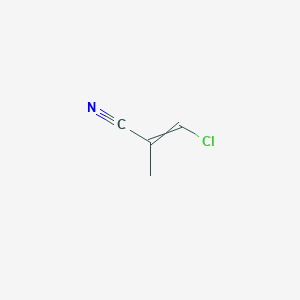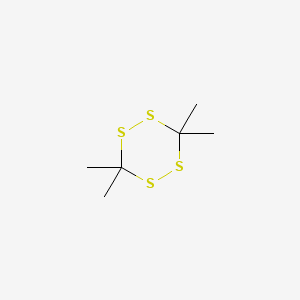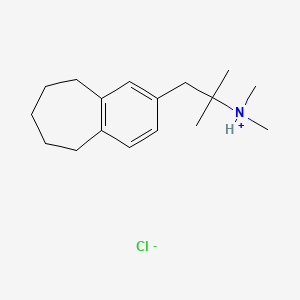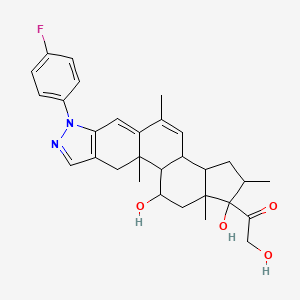
Agn-PC-0jkopo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0jkopo is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jkopo typically involves a series of chemical reactions that require precise conditions. One common method is the polyol chemical reduction method, which involves the reduction of metal salts in the presence of a polyol, such as ethylene glycol . This method is favored for its ability to produce nanoparticles with controlled size and shape.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are also employed to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0jkopo undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides, while reduction reactions can produce metallic nanoparticles .
Scientific Research Applications
Agn-PC-0jkopo has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: The compound’s antimicrobial properties make it valuable in developing antibacterial agents.
Properties
CAS No. |
31738-10-0 |
|---|---|
Molecular Formula |
C30H35FN2O4 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[7-(4-fluorophenyl)-17,20-dihydroxy-2,11,16,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C30H35FN2O4/c1-16-9-21-23-10-17(2)30(37,26(36)15-34)29(23,4)13-25(35)27(21)28(3)12-18-14-32-33(24(18)11-22(16)28)20-7-5-19(31)6-8-20/h5-9,11,14,17,21,23,25,27,34-35,37H,10,12-13,15H2,1-4H3 |
InChI Key |
HMIRYTLYTWFOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=C(C=C6)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




